Methyl 2-(benzenesulfonyl)butanoate
Description
Methyl 2-(benzenesulfonyl)butanoate is an organosulfur compound featuring a benzenesulfonyl group attached to the second carbon of a butanoate ester. This structure confers unique reactivity due to the electron-withdrawing nature of the sulfonyl group, which influences hydrolysis rates, solubility, and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-(benzenesulfonyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-10(11(12)15-2)16(13,14)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWWMURDMLXRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)S(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Key analogues include:
- Methyl 2-((4-Methylphenyl)sulfonamido)butanoate (CAS: 51220-81-6): A sulfonamide derivative with a methyl-substituted phenyl group.
- Methyl 2-Benzoylamino-3-oxobutanoate: A benzoylamino-substituted ester with a ketone group at the third carbon .
Table 1: Structural and Functional Group Comparison
Physical and Chemical Properties
Table 2: Comparative Data on Analogues
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